N-Methyl-2-(methylsulfonyl)ethanamine

Description

Properties

IUPAC Name |

N-methyl-2-methylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-5-3-4-8(2,6)7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPNZCTVVWEQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397402 | |

| Record name | 2-(Methanesulfonyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202198-18-3 | |

| Record name | 2-(Methanesulfonyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methanesulfonylethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-2-(methylsulfonyl)ethanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N-Methyl-2-(methylsulfonyl)ethanamine is a molecule of interest in medicinal chemistry and drug development due to its structural motifs—a secondary amine and a sulfonyl group—which are prevalent in many biologically active compounds. A thorough understanding of its physical and chemical properties is paramount for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route. By synthesizing theoretical calculations with established experimental methodologies, this document aims to serve as a vital resource for researchers engaged in the study and utilization of this compound.

Introduction and Molecular Overview

This compound, with the chemical formula C₄H₁₁NO₂S, is an organic compound that integrates a secondary aliphatic amine with a methylsulfonyl group.[1][2] The presence of both a hydrogen bond donor (the secondary amine) and hydrogen bond acceptors (the sulfonyl oxygens and the amine nitrogen) suggests a degree of polarity and the potential for intermolecular interactions, which influence its physical properties and biological activity. The sulfonyl group, being a bioisostere of a carbonyl or phosphate group, is a common feature in many pharmaceuticals, contributing to metabolic stability and binding interactions. The N-methyl group can influence the compound's lipophilicity and metabolic profile.[3]

A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical properties for this compound. Much of the available data is derived from computational models.[2] This guide, therefore, will present these computed values while also providing detailed, field-proven experimental protocols for their empirical determination. This approach ensures that researchers have both a theoretical baseline and the practical means to validate and expand upon the existing knowledge base.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and mechanism of action. Below is a summary of the known and estimated physical properties of this compound.

Summary of Physical Properties

| Property | Value (Computed/Estimated) | Source |

| Molecular Formula | C₄H₁₁NO₂S | [1][2] |

| Molecular Weight | 137.20 g/mol | [1][2] |

| CAS Number | 202198-18-3 | [2] |

| Appearance | Estimated to be a colorless to pale yellow liquid or low-melting solid at room temperature. | N/A |

| Melting Point | Not experimentally determined. Estimated to be low. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Density | Not experimentally determined. | N/A |

| Solubility | Predicted to be soluble in water and polar organic solvents. | N/A |

| XLogP3-AA | -0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 54.6 Ų | [2] |

Discussion of Predicted Properties

The negative XLogP3-AA value of -0.8 suggests that this compound is hydrophilic, which aligns with the prediction of its solubility in water.[2] The presence of both hydrogen bond donor and acceptor sites further supports its likely solubility in polar protic solvents. The topological polar surface area (TPSA) of 54.6 Ų is a key parameter in predicting drug absorption and transport properties.

Experimental Determination of Physical Properties

To address the gap in experimental data, this section provides detailed, step-by-step methodologies for the determination of key physical properties of this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound. For a substance like this compound, which may be a low-melting solid, a precise determination is crucial.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[4][5]

Causality Behind Experimental Choices: A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A narrow melting point range (typically < 1 °C) is indicative of high purity.

Sources

An In-depth Technical Guide to N-Methyl-2-(methylsulfonyl)ethanamine: Structure, Synthesis, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of N-Methyl-2-(methylsulfonyl)ethanamine, a versatile bifunctional molecule of increasing interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical attributes, explore its synthesis, and illuminate its role as a valuable building block in the creation of novel therapeutic agents.

Foundational Knowledge: Chemical Identity and Physicochemical Profile

This compound is a unique small molecule that incorporates both a secondary amine and a sulfone functional group. This dual reactivity is the cornerstone of its utility in synthetic and medicinal chemistry.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is This compound [1]. Its chemical structure is characterized by an ethyl bridge connecting a methylamino group (-NHCH₃) and a methylsulfonyl group (-SO₂CH₃).

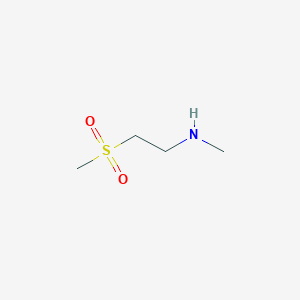

To facilitate a clearer understanding of its molecular architecture, the following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, primarily sourced from PubChem, are essential for predicting its behavior in various chemical and biological systems[1].

| Property | Value |

| Molecular Formula | C₄H₁₁NO₂S |

| Molecular Weight | 137.20 g/mol |

| CAS Number | 202198-18-3 |

| XLogP3-AA | -0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 54.6 Ų |

| Exact Mass | 137.05104977 Da |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is achieved through the aza-Michael addition of methylamine to methyl vinyl sulfone. This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the electron-deficient β-carbon of the vinyl sulfone.

General Synthetic Protocol

Materials:

-

Methylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Methyl vinyl sulfone

-

Aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

Procedure:

-

In a well-ventilated fume hood, a solution of methyl vinyl sulfone in an aprotic solvent is prepared in a reaction vessel equipped with a magnetic stirrer and a means to control the temperature (e.g., an ice bath).

-

Methylamine is slowly added to the stirred solution. The reaction is often exothermic, and the temperature should be maintained, typically between 0-25 °C, to minimize side reactions.

-

The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Mechanistic Pathway

The underlying mechanism of this synthesis is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the β-carbon of the carbon-carbon double bond in methyl vinyl sulfone. The electron-withdrawing nature of the sulfonyl group polarizes the double bond, rendering the β-carbon electrophilic.

Caption: Aza-Michael addition for the synthesis of this compound.

Role in Drug Discovery and Development

The strategic importance of this compound lies in its bifunctional nature, making it a valuable building block for creating diverse molecular scaffolds. The sulfone group acts as a stable, polar, and effective hydrogen bond acceptor, while the secondary amine provides a reactive handle for further chemical modifications.

A Versatile Scaffold for Medicinal Chemistry

The methylsulfonyl moiety is a well-regarded pharmacophore in medicinal chemistry, often enhancing the pharmacokinetic properties of a drug candidate, such as aqueous solubility and metabolic stability. The secondary amine in this compound offers a convenient point for derivatization, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of a compound series.

The general workflow for utilizing this compound in a drug discovery program can be visualized as follows:

Caption: Workflow for utilizing this compound in drug discovery.

Potential Therapeutic Applications

While specific blockbuster drugs containing the this compound fragment are not prominently documented, the broader class of sulfone-containing compounds has demonstrated efficacy in a wide range of therapeutic areas, including but not limited to:

-

Anti-inflammatory agents: The sulfone moiety is present in several anti-inflammatory drugs.

-

Anticancer agents: Certain sulfonamides and sulfones have shown promise as anticancer therapeutics.

-

Antiviral and Antibacterial agents: The polarity and hydrogen bonding capacity of the sulfone group can be crucial for binding to biological targets in pathogens.

The value of this compound is therefore not in its intrinsic biological activity, but in its role as a versatile starting material for the synthesis of more complex molecules with therapeutic potential.

Safety and Handling

This compound is classified with GHS hazard statements indicating that it can cause skin irritation, serious eye damage/irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

This compound is a synthetically accessible and highly versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive secondary amine with a metabolically stable and polar sulfone group, provides a valuable platform for the generation of diverse chemical libraries. A thorough understanding of its chemical properties, synthesis, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in the quest for novel and improved therapeutics.

References

-

PubChem. (2-Methanesulfonylethyl)(methyl)amine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to N-Methyl-2-(methylsulfonyl)ethanamine (CAS: 202198-18-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-2-(methylsulfonyl)ethanamine, a versatile intermediate with significant potential in pharmaceutical and agrochemical research. By synthesizing available data with established chemical principles, this document offers a robust framework for understanding and utilizing this compound in novel research and development endeavors.

Introduction: Unveiling a Key Building Block

This compound is a bifunctional organic molecule that has garnered interest as a key intermediate in the synthesis of complex chemical entities.[1][2] Its structure, featuring a secondary amine and a sulfonyl group, imparts a unique combination of nucleophilicity and polarity, making it a valuable synthon for the construction of diverse molecular architectures. The presence of the methylsulfonyl moiety is of particular interest in drug discovery, as this functional group is a well-known bioisostere for other functionalities and can enhance pharmacokinetic properties such as solubility and metabolic stability.[2] This guide will delve into the synthesis, properties, and potential applications of this compound, with a particular focus on its relevance to drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 202198-18-3 | [3] |

| Molecular Formula | C₄H₁₁NO₂S | [3] |

| Molecular Weight | 137.20 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 288 °C | [1] |

| Density | 1.102 g/cm³ | [1] |

| LogP | 0.72 | [1] |

| Topological Polar Surface Area | 54.6 Ų | [3] |

Predicted Spectroscopic Data

2.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.10 | t | 2H | -SO₂-CH₂ -CH₂- |

| ~2.95 | s | 3H | -SO₂-CH₃ |

| ~2.80 | t | 2H | -CH₂-CH₂ -NH- |

| ~2.50 | s | 3H | -NH-CH₃ |

| ~1.50 | br s | 1H | -NH - |

2.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~55.0 | -SO₂-C H₂-CH₂- |

| ~50.0 | -CH₂-C H₂-NH- |

| ~42.0 | -SO₂-C H₃ |

| ~36.0 | -NH-C H₃ |

2.2.3. Predicted Mass Spectrum (EI)

The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 137. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺ at m/z = 122) and cleavage of the C-S bond. A prominent peak at m/z 44, corresponding to [CH₃NHCH₂]⁺, is also anticipated due to alpha-cleavage, a characteristic fragmentation of amines.[4]

Synthesis and Manufacturing

While a specific, published protocol for the synthesis of this compound is not available, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations of analogous compounds. This proposed pathway offers a logical and experimentally sound approach for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis involves the initial preparation of the thioether precursor, N-methyl-2-(methylthio)ethanamine, followed by its oxidation to the desired sulfone.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of N-Methyl-2-(methylthio)ethanamine

-

Rationale: This step involves the nucleophilic substitution of a suitable methylating agent by the primary amine of 2-(methylthio)ethanamine. The use of a mild base is crucial to neutralize the acid formed during the reaction and to drive the equilibrium towards the product.

-

Materials:

-

2-(Methylthio)ethanamine

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a stirred solution of 2-(methylthio)ethanamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-2-(methylthio)ethanamine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Oxidation to this compound

-

Rationale: The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation. The reaction is typically exothermic and requires careful temperature control.

-

Materials:

-

N-Methyl-2-(methylthio)ethanamine

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve N-methyl-2-(methylthio)ethanamine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add hydrogen peroxide (30% solution, 2.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the sulfone.

Caption: Reactivity profile of this compound.

Nucleophilicity of the Secondary Amine

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile.[5] It will readily react with a variety of electrophiles, including:

-

Acylating Agents: Reaction with acyl chlorides or anhydrides will form the corresponding amides. This is a common strategy for introducing the N-Methyl-2-(methylsulfonyl)ethyl moiety into larger molecules.

-

Alkylating Agents: Further alkylation is possible, though it may lead to the formation of a tertiary amine and ultimately a quaternary ammonium salt.

-

Aldehydes and Ketones: Condensation with aldehydes and ketones can form enamines or, under reductive amination conditions, tertiary amines.

Stability of the Sulfonyl Group

The sulfonyl group is generally a robust and stable functional group, resistant to many common reaction conditions. It is a strong electron-withdrawing group, which can influence the reactivity of adjacent protons. The sulfone is typically unreactive towards nucleophiles and mild oxidizing agents. It can be reduced to the corresponding sulfide under harsh reducing conditions.

Applications in Drug Discovery and Development

While direct biological activity of this compound has not been extensively reported, its utility as a pharmaceutical intermediate is significant.[2] The presence of the sulfonyl group is a key feature in many approved drugs, where it often serves to improve physicochemical properties and engage in key binding interactions with biological targets.[2]

Potential as a Pharmacophore in Oncology

Several classes of compounds containing sulfonyl or sulfonamide moieties have demonstrated potent anticancer activity.[6][7] For instance, certain 1,2-bis(methylsulfonyl)hydrazine derivatives have shown efficacy against various tumor models.[7] The structural similarity of this compound to these active compounds suggests its potential as a building block for the synthesis of novel anticancer agents.

Caption: Workflow for utilizing this compound in drug discovery.

Role in Agrochemical Synthesis

Similar to its application in pharmaceuticals, this compound also serves as an intermediate in the agrochemical industry.[2] The sulfonyl group is present in many herbicides, fungicides, and insecticides, where it contributes to the biological activity and environmental stability of the final product.

Analytical Methodologies (Proposed)

For the successful application of this compound in research and development, robust analytical methods for its characterization and quantification are essential.

Proposed HPLC-MS Method for Analysis

A reverse-phase high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) method would be suitable for the analysis of this polar compound.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Detection (MS): Electrospray ionization in positive mode (ESI+).

-

Expected [M+H]⁺: m/z = 138.1.

This method should provide good separation and sensitive detection for both qualitative and quantitative analysis.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its unique combination of a nucleophilic secondary amine and a stable, polar sulfonyl group makes it an attractive building block for the synthesis of complex and potentially bioactive molecules. While direct experimental data on this compound is limited in the public domain, this guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and application. As research into novel therapeutics and agrochemicals continues to expand, the utility of such well-defined and functionalized building blocks will undoubtedly grow.

References

-

PubChem. (2-Methanesulfonylethyl)(methyl)amine. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Available from: [Link]

- Google Patents. THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS - EP 2305634 A1.

-

J&K Scientific. 2-(Methylamino)-1-(Methylsulfonyl)Ethane | 202198-18-3. Available from: [Link]

- Google Patents. Method for producing 2-(methylsulfonyl)ethylamine - JP2002020365A.

-

PubChem. (2-Methanesulfonylethyl)(methyl)amine. Available from: [Link]

- Google Patents. Methods and intermediates for preparing therapeutic compounds - US10696657B2.

- Google Patents. Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - US9688623B2.

- Google Patents. Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - EP3702347A1.

-

University of Waterloo - UWSpace. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. Available from: [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available from: [Link]

-

PubChem. N-methyl-2-(2-propan-2-ylsulfonylethoxy)ethanamine. Available from: [Link]

-

Chemguide. AMINES AS NUCLEOPHILES. Available from: [Link]

-

PubChem. N-Methyl-2-(methylthio)ethanamine. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Available from: [Link]

-

Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available from: [Link]

-

National Center for Biotechnology Information. 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells. Available from: [Link]

-

PubMed. Antitumor 2-(aminocarbonyl)-1,2-bis(methylsulfonyl)-1-(2-chloroethyl)- Hydrazines. Available from: [Link]

-

SIELC Technologies. Ethanamine, N-methyl-. Available from: [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available from: [Link]

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. This compound. Available from: [Link]

-

National Center for Biotechnology Information. Imidazoles as potential anticancer agents. Available from: [Link]

-

PubMed. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Available from: [Link]

-

National Center for Biotechnology Information. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

MDPI. 3-Methyl-2-((methylthio)methyl)but-2-enal. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine). Available from: [Link]

-

NCERT. Amines. Available from: [Link]

-

National Center for Biotechnology Information. Crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine. Available from: [Link]

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. (2-Methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor 2-(aminocarbonyl)-1,2-bis(methylsulfonyl)-1-(2-chloroethyl)- hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to N-Methyl-2-(methylsulfonyl)ethanamine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties, synthesis, and characterization of N-Methyl-2-(methylsulfonyl)ethanamine. We will delve into its core chemical attributes, propose a robust synthetic pathway, and outline a self-validating analytical workflow for structural confirmation and purity assessment, providing the causal insights behind each methodological choice.

Core Molecular Attributes

This compound is a bifunctional organic molecule featuring a secondary amine and a sulfone group. This structure suggests its potential utility as a versatile building block in medicinal chemistry, offering sites for nucleophilic attack, salt formation, and hydrogen bonding. Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₂S | [1] |

| Molecular Weight | 137.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 202198-18-3 | [1] |

| Canonical SMILES | CNCCS(=O)(=O)C | [1] |

| InChIKey | GCPNZCTVVWEQKX-UHFFFAOYSA-N | [1] |

Proposed Synthesis and Mechanistic Rationale

Reaction Scheme

The proposed synthesis involves the reaction of methyl vinyl sulfone with methylamine. This is a classic Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (or in this case, a vinyl sulfone which acts as a Michael acceptor).

Caption: Proposed Michael addition synthesis pathway.

Step-by-Step Protocol

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of absolute ethanol.

-

Reagent Addition: Add methyl vinyl sulfone (1 equivalent) to the ethanol. In a separate vessel, prepare a solution of methylamine (1.2 equivalents) in ethanol.

-

Causality: Using a slight excess of methylamine helps to drive the reaction to completion and compensates for its volatility. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point, which simplifies removal post-reaction.

-

-

Reaction: Slowly add the methylamine solution to the stirring solution of methyl vinyl sulfone at room temperature. The reaction is typically exothermic; maintain the temperature below 30°C using a water bath if necessary.

-

Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the methyl vinyl sulfone spot/peak.

-

Work-up and Purification:

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Self-Validation: The crude product should be purified via column chromatography on silica gel, using a gradient elution of DCM and methanol. The fractions containing the pure product (as determined by TLC) are combined and concentrated to yield this compound.

-

Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The following workflow provides a self-validating system for characterization.

Caption: Self-validating analytical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): Based on analogous structures like N-methylethanamine, the following proton signals are expected (in CDCl₃):

-

A singlet around 2.5 ppm integrating to 3 protons, corresponding to the N-CH₃ group.[3][4]

-

A singlet around 3.0 ppm integrating to 3 protons, corresponding to the sulfonyl CH₃ group.

-

Two triplets, each integrating to 2 protons, between 2.8-3.4 ppm. These correspond to the two methylene groups (-CH₂ -CH₂ -) of the ethyl backbone. The methylene group adjacent to the sulfonyl group would be further downfield.

-

-

¹³C NMR (Predicted):

-

A signal for the N-C H₃ carbon around 36 ppm.

-

A signal for the S-C H₃ carbon around 42 ppm.

-

Signals for the two backbone methylene carbons (C H₂-C H₂) between 45-55 ppm.

-

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) in positive mode is ideal for this molecule due to the basic nitrogen atom, which is readily protonated.

-

Expected Ions:

-

The primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 138.21.

-

A common fragmentation pattern for such amines is the loss of the ethylsulfonyl group, leading to a fragment ion corresponding to the N-methyl vinyl amine cation. The base peak in the mass spectrum for the related N-methylethylamine is m/z 44, corresponding to [C₂H₆N]⁺, which suggests a similar fragmentation pathway could be prominent.[5]

-

Infrared (IR) Spectroscopy

-

Methodology: Analysis is typically performed on a neat film using a salt plate (NaCl or KBr).

-

Expected Key Peaks:

-

N-H Stretch: A moderate absorption peak around 3300-3350 cm⁻¹, characteristic of a secondary amine N-H bond.

-

C-H Stretch: Strong peaks in the 2850-3000 cm⁻¹ region due to aliphatic C-H stretching.

-

S=O Stretch: Two very strong, characteristic absorption bands for the sulfone group (asymmetric and symmetric stretching) will be present around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[6] These two sharp, intense peaks are a definitive indicator of the sulfone functional group.

-

C-N Stretch: A moderate peak in the 1020-1250 cm⁻¹ range.[6]

-

Safety and Handling

Based on GHS classifications for the compound, appropriate safety measures are mandatory.[1]

-

Hazards:

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8][9]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]

Conclusion

This compound, with its defined molecular formula of C₄H₁₁NO₂S and molecular weight of 137.20 g/mol , is a compound of interest for chemical synthesis. While a specific published synthesis is lacking, a logical and robust protocol via Michael addition has been proposed. The outlined self-validating analytical workflow, combining NMR, MS, and IR spectroscopy, provides a clear and reliable methodology for its structural confirmation and purity assessment, empowering researchers to confidently synthesize and utilize this versatile chemical building block in their development programs.

References

-

Doc Brown's Chemistry. (n.d.). Infrared Spectrum of N-methylethanamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass Spectrum of N-methylethanamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR Spectrum of N-methylethanamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR Spectrum of Methylamine. Retrieved from [Link]

- European Patent Office. (2009, November 16). The new preparation of aliphatic amines with sulphonyl group and their salts. EP 2305634 A1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3856040, (2-Methanesulfonylethyl)(methyl)amine. Retrieved from [Link]

Sources

- 1. (2-Methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Mechanism of Action of N-Methyl-2-(methylsulfonyl)ethanamine in Organic Reactions

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-(methylsulfonyl)ethanamine is a bifunctional molecule featuring a secondary amine and a sulfonyl group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable building block in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications. This guide provides a comprehensive overview of the core mechanistic principles governing the reactivity of this compound. We will delve into its role as a nucleophile, particularly in aza-Michael additions and reactions with various electrophiles. By synthesizing data from related β-amino sulfone systems, this document will elucidate the underlying electronic and steric factors that dictate its chemical behavior. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for researchers in the field.

Introduction: The Duality of Functionality

This compound, with the structure presented in Figure 1, possesses two key functional groups that dictate its reactivity: a nucleophilic secondary amine and an electron-withdrawing methylsulfonyl group. The lone pair of electrons on the nitrogen atom makes the amine moiety a potent nucleophile, capable of attacking electron-deficient centers. Conversely, the powerful electron-withdrawing nature of the sulfonyl group acidifies the α-protons and can influence the regioselectivity of certain reactions. This duality makes it a versatile reagent in a variety of organic transformations. This guide will explore the mechanistic intricacies of its reactions, providing a foundational understanding for its strategic application in synthesis.

Figure 1: Structure of this compound

A 2D representation of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in organic synthesis. These properties influence its solubility, reactivity, and appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₂S | |

| Molecular Weight | 137.20 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Solubility | Soluble in water and polar organic solvents |

Core Mechanism of Action: The Nucleophilic Amine

The primary mode of action of this compound in organic reactions stems from the nucleophilic character of its secondary amine. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is central to its application as a building block in the synthesis of more complex molecules.

Aza-Michael Addition: A Key C-N Bond Forming Reaction

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of the reactivity of this compound.[1] This reaction is a powerful tool for the construction of β-amino carbonyl compounds, which are prevalent motifs in many biologically active molecules.

The general mechanism of the aza-Michael addition is depicted below. The reaction is often catalyzed by Lewis acids or can proceed under solvent-free conditions.[1]

Diagram: General Mechanism of the Aza-Michael Addition

The nucleophilic amine attacks the β-carbon of the Michael acceptor.

The reaction proceeds through a nucleophilic attack of the amine on the β-carbon of the electron-deficient alkene, forming a zwitterionic intermediate. Subsequent proton transfer, often facilitated by a second molecule of the amine or a protic solvent, yields the final β-amino carbonyl adduct. The rate and efficiency of the aza-Michael addition can be influenced by the nature of the Michael acceptor, the solvent, and the presence of catalysts.

Reactions with Other Electrophiles

Beyond Michael acceptors, this compound readily reacts with a variety of other electrophiles, further expanding its synthetic utility.

-

Acyl Chlorides and Anhydrides: In a similar fashion to other secondary amines, it reacts with acyl chlorides and acid anhydrides to form the corresponding amides.[2] This reaction is typically rapid and exothermic.

-

Alkyl Halides: Alkylation of the secondary amine with alkyl halides can occur, leading to the formation of tertiary amines. However, over-alkylation to form quaternary ammonium salts is a potential side reaction.[2]

-

Epoxides: The amine can act as a nucleophile in the ring-opening of epoxides, yielding β-amino alcohols. This reaction is often regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

The Role of the Sulfonyl Group

While the amine functionality dictates the primary nucleophilic reactivity, the methylsulfonyl group plays a crucial, albeit more subtle, role in modulating the molecule's properties and reactivity.

-

Electronic Effects: The strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) deactivates the adjacent methylene group, making the α-protons more acidic. While not typically acidic enough to be deprotonated by common bases, this electronic effect can influence the overall electron density of the molecule.

-

Solubility: The polar sulfonyl group contributes to the molecule's solubility in polar solvents, which can be advantageous for reaction conditions and work-up procedures.

-

Pharmacological Relevance: The sulfone and sulfonamide moieties are common pharmacophores in a wide range of therapeutic agents.[3] Incorporating this compound into a molecule can, therefore, be a strategic choice in drug design to enhance binding affinity or modulate pharmacokinetic properties.

Experimental Protocols

To provide practical guidance, this section outlines a representative experimental protocol for a key reaction involving this compound.

Protocol: Aza-Michael Addition to an α,β-Unsaturated Ester

This protocol describes a general procedure for the aza-Michael addition of this compound to an α,β-unsaturated ester, a common transformation in the synthesis of β-amino acid derivatives.

Materials:

-

This compound

-

α,β-Unsaturated ester (e.g., methyl acrylate)

-

Acidic Alumina (as a heterogeneous catalyst)[1]

-

Anhydrous solvent (e.g., Dichloromethane)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask charged with acidic alumina (e.g., 1 g per 10 mmol of amine), add the α,β-unsaturated ester (1.0 equivalent).

-

Add this compound (1.2 equivalents) to the flask.

-

The reaction mixture is stirred at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is filtered to remove the acidic alumina.

-

The filtrate is concentrated under reduced pressure to afford the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-amino ester adduct.

Diagram: Experimental Workflow for Aza-Michael Addition

A schematic of the key steps in a typical aza-Michael addition.

Spectroscopic Data Analysis

Characterization of the products derived from reactions of this compound is typically achieved through standard spectroscopic techniques. Below is a summary of expected signals in ¹H and ¹³C NMR spectra.

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-CH₃ | ~2.3 - 2.5 (singlet) | ~35 - 45 |

| N-CH₂ | ~2.7 - 3.0 (triplet) | ~50 - 60 |

| CH₂-SO₂ | ~3.1 - 3.4 (triplet) | ~55 - 65 |

| SO₂-CH₃ | ~2.9 - 3.1 (singlet) | ~40 - 50 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.[4][5]

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in the synthesis of pharmacologically active compounds.[6] The incorporation of the β-amino sulfone motif can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design.[7] For instance, related β-amino sulfone derivatives are key intermediates in the synthesis of various therapeutic agents.[8][9]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its mechanism of action is primarily dictated by the nucleophilicity of its secondary amine, which readily participates in aza-Michael additions and reactions with a wide range of electrophiles. The methylsulfonyl group, while not directly involved in bond formation in most cases, plays a significant role in modulating the molecule's physical and chemical properties. The insights provided in this technical guide, including mechanistic discussions, experimental protocols, and spectroscopic data, are intended to empower researchers to effectively utilize this building block in the design and synthesis of novel molecules with potential applications in drug discovery and other areas of chemical science.

References

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (n.d.). Retrieved January 8, 2026, from [Link].

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 8, 2026, from [Link].

-

Transition-metal-catalyzed regiodivergent sulfonylation of aziridrines for the synthesis of β-amino sulfones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 8, 2026, from [Link].

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Retrieved January 8, 2026, from [Link].

-

The synthetic development background of β‐amino sulfones. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link].

-

Photocatalytic selective synthesis of ( E )-β-aminovinyl sulfones and ( E )-β-amidovinyl sulfones using Ru(bpy) 3 Cl 2 as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08272E. (2024, January 2). Retrieved January 8, 2026, from [Link].

-

Photocatalytic selective synthesis of (E)-b- aminovinyl sulfones and (E) - RSC Publishing. (n.d.). Retrieved January 8, 2026, from [Link].

-

(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link].

-

Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link].

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 8, 2026, from [Link].

-

Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles - Semantic Scholar. (n.d.). Retrieved January 8, 2026, from [Link].

-

Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide - NIH. (n.d.). Retrieved January 8, 2026, from [Link].

-

The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate. (2017, February 20). Retrieved January 8, 2026, from [Link].

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 8, 2026, from [Link].

-

Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 8, 2026, from [Link].

-

Aza-Michael Reaction Insights | PDF - Scribd. (n.d.). Retrieved January 8, 2026, from [Link].

- EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).

-

Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides by Randy Fletcher - UWSpace - University of Waterloo. (n.d.). Retrieved January 8, 2026, from [Link].

-

Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.). Retrieved January 8, 2026, from [Link].

-

Synthesis of Building Blocks for Drug Design Programmes - Pharmaceutical Technology. (n.d.). Retrieved January 8, 2026, from [Link].

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link].

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15). Retrieved January 8, 2026, from [Link].

-

amines as nucleophiles - Chemguide. (n.d.). Retrieved January 8, 2026, from [Link].

-

(2-Methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link].

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.). Retrieved January 8, 2026, from [Link].

Sources

- 1. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 7. mdpi.com [mdpi.com]

- 8. Transition-metal-catalyzed regiodivergent sulfonylation of aziridrines for the synthesis of β-amino sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. guidechem.com [guidechem.com]

Potential research applications of N-Methyl-2-(methylsulfonyl)ethanamine

An In-Depth Technical Guide to the Potential Research Applications of N-Methyl-2-(methylsulfonyl)ethanamine

Abstract

This compound is a small molecule whose potential within the scientific research landscape remains largely unexplored. This guide provides a comprehensive analysis of its potential research applications, moving beyond its current status as a chemical intermediate. By examining its structural features, physicochemical properties, and the established activities of analogous compounds, we propose several promising avenues for investigation. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical, step-by-step protocols to unlock the latent potential of this compound in medicinal chemistry and chemical biology.

Introduction: Unveiling a Molecule of Latent Potential

This compound, with the CAS number 15934-53-9, is a chemical compound characterized by a methylsulfonyl group and an N-methylated ethylamine moiety. While it is commercially available from various suppliers, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological activity and potential applications. This guide seeks to bridge this gap by providing a forward-looking perspective on how the unique structural attributes of this molecule can be leveraged in drug discovery and chemical biology research. We will delve into its potential as a novel scaffold in medicinal chemistry and as a probe for exploring biological systems, all grounded in the established roles of its constituent functional groups.

Physicochemical Properties and Drug-Likeness Assessment

The potential of a molecule to be developed into a therapeutic agent is intrinsically linked to its physicochemical properties. A preliminary in silico analysis of this compound provides valuable insights into its drug-likeness.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 137.2 g/mol | Excellent compliance with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |

| LogP (octanol-water partition coefficient) | -1.2 (estimated) | The negative LogP value indicates high hydrophilicity, which may suggest good aqueous solubility but potentially poor membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5). |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (<10). |

| pKa (most basic) | 9.8 (estimated) | The secondary amine is predicted to be protonated at physiological pH, which could enhance solubility and interactions with biological targets. |

This profile suggests that while this compound is an attractive starting point for fragment-based drug discovery, its high polarity may need to be addressed in analog design to enhance cell permeability.

Potential Research Application I: A Versatile Building Block in Medicinal Chemistry

The true immediate value of this compound may lie in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of a reactive secondary amine and a polar methylsulfonyl group offers multiple avenues for chemical modification.

Rationale: The Importance of the Methylsulfonyl Moiety

The methylsulfonyl (CH₃SO₂) group is a key pharmacophore in a number of approved drugs. It is a strong hydrogen bond acceptor and can significantly influence the solubility, metabolic stability, and target-binding affinity of a molecule. Its incorporation into drug candidates is a common strategy to optimize pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Workflow: Amide and Sulfonamide Library Synthesis

A primary application of this compound is as a scaffold for creating libraries of novel compounds through acylation or sulfonylation of the secondary amine.

Caption: Synthetic workflow for library generation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

-

Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Potential Research Application II: Exploration as a Novel Pharmacological Agent

While not yet documented, the structural motifs within this compound suggest potential interactions with various biological targets. This section explores hypothetical applications based on the known activities of structurally related compounds.

Hypothesis: A Modulator of Monoamine Systems

The N-methylethylamine core is a common feature in many psychoactive compounds and neurotransmitters, suggesting that this compound could potentially interact with monoamine transporters or receptors.

Caption: Hypothesized interactions with monoamine systems.

Proposed Experimental Workflow: In Vitro Screening

A logical first step is to screen this compound against a panel of targets involved in monoaminergic neurotransmission.

Step-by-Step Protocol for Radioligand Binding Assays:

-

Target Preparation: Prepare cell membrane fractions expressing the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature for a specified time to allow for binding equilibrium to be reached.

-

Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound for each transporter, which represents the concentration required to inhibit 50% of radioligand binding.

Conclusion and Future Directions

This compound stands as a molecule with considerable, yet unrealized, potential. This guide has outlined a rational, evidence-based approach to exploring its applications in both medicinal chemistry and chemical biology. Its simple structure, coupled with the desirable properties of the methylsulfonyl group, makes it an attractive starting point for the design of novel chemical entities. The proposed experimental workflows provide a clear roadmap for researchers to begin to unravel the biological activities of this compound and its derivatives. Future research should focus on the systematic synthesis and screening of analog libraries to build a comprehensive structure-activity relationship (SAR) profile, which will be crucial in guiding the development of this promising, yet understudied, molecule.

References

Solubility Profile of N-Methyl-2-(methylsulfonyl)ethanamine for Laboratory Applications

An In-Depth Technical Guide:

This guide provides a detailed technical overview of the solubility characteristics of N-Methyl-2-(methylsulfonyl)ethanamine, designed for researchers, chemists, and professionals in drug development. By integrating physicochemical principles with practical methodologies, this document serves as a comprehensive resource for effectively utilizing this compound in various experimental settings.

Introduction and Compound Overview

This compound is a bifunctional organic molecule featuring both a secondary amine and a sulfonyl group. This unique structural combination imparts specific chemical properties that are critical for its application as a chemical intermediate and building block in synthetic chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing formulation protocols. This guide elucidates the solubility of this compound by examining its molecular structure and providing a framework for its behavior in a range of common laboratory solvents.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. This compound possesses distinct functional groups that govern its polarity and capacity for hydrogen bonding.

Key Physicochemical Descriptors:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 202198-18-3 | PubChem[1] |

| Molecular Formula | C₄H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 137.20 g/mol | PubChem[1] |

| XLogP3-AA | -0.8 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Structural Analysis:

-

Secondary Amine (-NHCH₃): This group is a key contributor to the molecule's basicity and its ability to act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons).[2][3]

-

Sulfonyl Group (-SO₂-): The methylsulfonyl moiety is a powerful electron-withdrawing group, creating a strong dipole moment. The two oxygen atoms are potent hydrogen bond acceptors.

-

Ethyl Linker (-CH₂CH₂-): This flexible, nonpolar chain connects the two functional groups.

The combination of a basic amine and a highly polar sulfonyl group, coupled with a low XLogP value of -0.8, strongly indicates that the molecule is hydrophilic and will exhibit favorable solubility in polar solvents.[1]

Predicted Solubility Profile Based on "Like Dissolves Like"

The principle that "like dissolves like" governs solubility behavior; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4] Based on the structural analysis, the following solubility patterns are predicted for this compound.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility Predicted. These solvents can engage in extensive hydrogen bonding. The solvent's hydroxyl groups can donate hydrogen bonds to the sulfonyl oxygens and the amine nitrogen, and accept hydrogen bonds from the amine's N-H group. The compound's negative XLogP value further supports high aqueous solubility.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to High Solubility Predicted. While these solvents cannot donate hydrogen bonds, they possess significant dipole moments that can interact favorably with the strong dipole of the sulfonyl group. The polar nature of the amine also contributes to this solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): Low to Negligible Solubility Predicted. A significant polarity mismatch exists. The strong intermolecular forces (hydrogen bonds, dipole-dipole) holding the this compound molecules together are much stronger than the weak van der Waals forces that would be formed with a nonpolar solvent.

-

Aqueous Acidic Solutions (e.g., 5% HCl): Very High Solubility Predicted. As a base, the secondary amine will readily react with an acid to form a protonated ammonium salt (N-Methyl-2-(methylsulfonyl)ethanaminium chloride).[5][6] This ionic salt is highly polar and will be freely soluble in water. This property is often exploited for purification and extraction purposes.

Experimental Protocol for Solubility Determination

To validate the predicted profile and establish quantitative data, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of this compound.

Objective: To determine the approximate solubility of the target compound in a range of representative laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents:

-

This compound

-

Analytical Balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Graduated pipettes or syringes

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath or lab bench at constant temperature)

-

Solvents:

-

Deionized Water (Polar Protic)

-

Methanol (Polar Protic)

-

Acetonitrile (Polar Aprotic)

-

Dichloromethane (DCM) (Slightly Polar)

-

Toluene (Nonpolar Aromatic)

-

Hexane (Nonpolar Aliphatic)

-

5% (w/v) Hydrochloric Acid (Aqueous Acid)

-

Step-by-Step Methodology:

-

Preparation: Label one vial for each solvent to be tested.

-

Solvent Addition: Accurately dispense 2.0 mL of a single solvent into its corresponding labeled vial.

-

Initial Solute Addition: Weigh approximately 10 mg of this compound and add it to the vial.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.

-

Observation: Allow the vial to stand for 2-3 minutes and visually inspect for any undissolved solid.[2] If the solid has completely dissolved, proceed to the next step. If not, the compound is sparingly soluble or insoluble at this concentration (~5 mg/mL).

-

Incremental Addition (for soluble samples): If the initial amount dissolved, continue to add pre-weighed portions of the compound (e.g., 20-50 mg increments). After each addition, repeat the vortexing and observation steps.

-

Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved even after prolonged mixing.

-

Quantification: Calculate the solubility by summing the total mass of the compound that fully dissolved in the 2.0 mL of solvent. Express the final result in mg/mL or g/100 mL.

-

Acid Solubility Test: For the 5% HCl vial, observe the rapid dissolution due to salt formation.[6]

Caption: Experimental workflow for determining solubility.

Summary of Expected Solubility

The following table summarizes the predicted solubility of this compound in common lab solvents, integrating solvent properties with the compound's structural features.

| Solvent | Solvent Class | Dielectric Constant (approx.) | Expected Solubility | Rationale |

| Water | Polar Protic | 80.1 | Freely Soluble | Extensive H-bonding capacity; hydrophilic nature (XLogP = -0.8).[1][7] |

| Methanol | Polar Protic | 32.7 | Freely Soluble | Strong H-bonding and polarity match.[7] |

| Ethanol | Polar Protic | 24.6 | Soluble | Good H-bonding and polarity match.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Freely Soluble | High polarity and strong H-bond acceptor.[7] |

| Acetonitrile | Polar Aprotic | 37.5 | Soluble | High polarity supports dissolution.[7] |

| Dichloromethane (DCM) | Chlorinated | 8.9 | Slightly Soluble | Moderate polarity; may dissolve limited amounts.[7] |

| Toluene | Nonpolar Aromatic | 2.4 | Insoluble | Significant polarity mismatch.[7][9] |

| Hexane | Nonpolar Aliphatic | 1.9 | Insoluble | Significant polarity mismatch.[7][9] |

| 5% Aqueous HCl | Aqueous Acid | ~80 | Freely Soluble | Forms a highly soluble ammonium salt.[5][6] |

Practical Implications for Researchers

-

Reaction Chemistry: For reactions involving polar reagents, solvents like methanol, acetonitrile, or DMF are excellent choices. For reactions requiring nonpolar conditions, this compound would likely be unsuitable unless derivatized to be less polar.

-

Purification: The high solubility in aqueous acid and low solubility in nonpolar solvents is ideal for an acid-base extraction. The compound can be dissolved in a nonpolar solvent (like diethyl ether or DCM) containing impurities, washed with aqueous acid to extract the amine salt into the aqueous layer, and then the aqueous layer can be basified and re-extracted to recover the purified amine. Crystallization could be attempted from a solvent system where it is soluble when hot but less soluble when cold, such as isopropanol or a mixed solvent system.

-

Analysis (NMR/LC-MS): The compound is readily soluble in common NMR solvents like DMSO-d₆, CD₃OD, and D₂O (with acidification if needed). For LC-MS, mobile phases containing water, methanol, and acetonitrile are highly compatible.

Conclusion

This compound is a distinctly polar molecule, a characteristic driven by its secondary amine and sulfonyl functional groups. Its solubility profile is marked by high affinity for polar protic and aprotic solvents, as well as aqueous acidic solutions. Conversely, it exhibits poor solubility in nonpolar media. This well-defined solubility behavior provides researchers with clear and predictable parameters for utilizing this compound effectively in synthesis, purification, and analysis.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides. Jay College of Criminal Justice.

- PubChem. (2-Methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown.

- Sigma-Aldrich. SAFETY DATA SHEET - N-Methyl-1,3-propanediamine. Sigma-Aldrich.

- Unknown. Solvent Physical Properties. University of Wisconsin-Madison.

- Wikipedia. Solvent. Wikipedia.

- Acros Organics. SAFETY DATA SHEET - 2-(Methylamino)ethanol. Fisher Scientific.

- Unknown. Polarity of Solvents. Mansfield University of Pennsylvania.

- Acros Organics. SAFETY DATA SHEET - N-Ethylmethylamine. Fisher Scientific.

- ChemScene. (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. ChemScene.

- Spectrum Chemical.

- TCI Chemicals. SAFETY DATA SHEET - 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. TCI Chemicals.

- Studylib. Amines and Amides: Properties Lab Manual. Studylib.net.

- Hoye, T. R. Properties of Common Organic Solvents. University of Minnesota.

- University of California, Los Angeles. Common Solvents Used in Organic Chemistry: Table of Properties. UCLA Chemistry and Biochemistry.

Sources

- 1. (2-Methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemhaven.org [chemhaven.org]

- 3. studylib.net [studylib.net]

- 4. Solvent - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Solvent Physical Properties [people.chem.umass.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

Spectral Characterization of N-Methyl-2-(methylsulfonyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for the compound N-Methyl-2-(methylsulfonyl)ethanamine. In the absence of publicly available experimental spectra, this document leverages predictive modeling and comparative analysis with structurally related compounds to offer a robust framework for its characterization. This guide is intended to assist researchers in identifying and analyzing this compound, a molecule of interest in synthetic and medicinal chemistry, through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a bifunctional organic molecule containing a secondary amine and a sulfone group. These functional groups impart specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques are the cornerstone of this characterization process.

This guide provides an in-depth analysis of the predicted spectral data for this compound and offers insights into the experimental methodologies for acquiring such data.

Molecular Structure:

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift principles and predictive algorithms, the following ¹H and ¹³C NMR spectra are anticipated for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The electron-withdrawing sulfonyl group and the nitrogen atom will significantly influence the chemical shifts of adjacent protons, causing them to appear downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃-N | ~ 2.4 - 2.6 | s | 3H |

| N-H | ~ 1.5 - 2.5 | br s | 1H |

| N-CH₂ | ~ 2.8 - 3.0 | t | 2H |

| S-CH₂ | ~ 3.1 - 3.3 | t | 2H |

| CH₃-S | ~ 2.9 - 3.1 | s | 3H |

-

Causality of Predictions: The methyl group attached to the nitrogen (CH₃-N) is expected to be a singlet around 2.4-2.6 ppm. The methylene group adjacent to the nitrogen (N-CH₂) will be a triplet due to coupling with the neighboring methylene group, appearing around 2.8-3.0 ppm. The methylene group adjacent to the strongly electron-withdrawing sulfonyl group (S-CH₂) will be the most downfield of the aliphatic signals, appearing as a triplet around 3.1-3.3 ppm. The methyl group on the sulfonyl group (CH₃-S) is a singlet expected around 2.9-3.1 ppm. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃-N | ~ 35 - 40 |